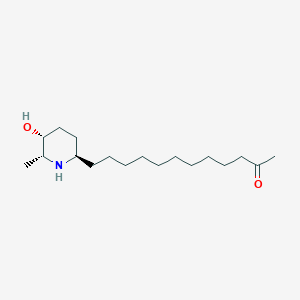

6-Isocassine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H35NO2 |

|---|---|

Molecular Weight |

297.5 g/mol |

IUPAC Name |

12-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |

InChI |

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17-,18-/m1/s1 |

InChI Key |

QPRMGHKASRLPJP-KZNAEPCWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)C)O |

Canonical SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

Synonyms |

6-isocassine N-methyl-6-isocassine |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Protocols for 6 Isocassine

Botanical Sources and Geographical Distribution

6-Isocassine has been identified as a secondary metabolite in various plant species, primarily within the Fabaceae family. Its occurrence is notably documented in the genera Senna and Prosopis.

Senna spectabilis , also known as the golden wonder tree, is a significant botanical source of 6-Isocassine. scielo.brufu.br This species is a fast-growing tree recognized for its vibrant yellow flowers. scielo.brufl.edu It is natively found in Central and South America and has been introduced to parts of Asia and Africa. scielo.brresearchgate.netshootgardening.com The tree is prevalent in several Brazilian biomes, including the cerrado and rainforest regions. scielo.br Various piperidine (B6355638) alkaloids, including (-)-iso-6-cassine, have been isolated from the leaves, flowers, and immature fruits of S. spectabilis. scielo.brresearchgate.netscielo.br In 1976, (-)-iso-6-cassine was one of two new alkaloids discovered in the leaves of S. spectabilis, alongside (-)-cassine and (+)-spectaline. scielo.brscielo.br

Prosopis species , which are spiny trees and shrubs adapted to arid and subtropical regions of the Americas, Africa, and Asia, are another known source of 6-Isocassine and its derivatives. amazonaws.comnih.gov The alkaloid has been isolated from the bark of Prosopis nigra and Prosopis affinis. researchgate.netnih.gov Specifically, the isolation of N-methyl-6-isocassine was reported from the bark of P. affinis. inia.uy The genus Prosopis is known to produce a variety of piperidine alkaloids, which are found in the leaves, pods, roots, and flowers. amazonaws.com

The table below summarizes the primary botanical sources of 6-Isocassine and their native distribution.

| Botanical Source | Family | Native Geographical Distribution |

| Senna spectabilis | Fabaceae | Central and South America, with distribution in Asia and Africa |

| Prosopis nigra | Fabaceae | Americas, Africa, Asia (arid and semi-arid regions) |

| Prosopis affinis | Fabaceae | Americas, Africa, Asia (arid and semi-arid regions) |

Advanced Isolation and Purification Methodologies from Plant Materials

The extraction and purification of 6-Isocassine from plant matrices involve a series of sophisticated chemical procedures designed to separate the target compound from a complex mixture of other metabolites.

A common initial step for extracting piperidine alkaloids from plant material, such as the bark of Prosopis species, is an acid-base extraction . amazonaws.comresearchgate.net This technique leverages the basic nature of alkaloids. The plant material is typically macerated in a solvent like methanol, and the resulting extract is partitioned between an acidic aqueous solution and an organic solvent. The alkaloids move into the acidic aqueous phase as salts. The aqueous phase is then made basic, and the free alkaloids are extracted back into an organic solvent.

Following initial extraction, chromatographic techniques are essential for the isolation and purification of 6-Isocassine. hilarispublisher.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. chemmethod.com

Preparative Thin-Layer Chromatography (TLC) : This method has been successfully used for the purification of alkaloids from Prosopis species. amazonaws.comresearchgate.netresearchgate.net The crude extract is applied to a plate coated with an adsorbent (stationary phase), and a solvent (mobile phase) is allowed to move up the plate, separating the components.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique used for resolving mixtures of homologous alkaloids like those found in Senna spectabilis. ufu.br It offers high resolution and sensitivity for separating individual compounds. hilarispublisher.com For instance, mixtures containing cassine (B1210628), spectaline, 6-isocassine, and 6-isospectaline were successfully resolved using HPLC. ufu.br

Column Chromatography : This is a fundamental preparative technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). hilarispublisher.com Different compounds elute at different rates, allowing for their separation and collection.

The structural elucidation and confirmation of the isolated 6-Isocassine are accomplished using a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments are crucial for determining the detailed structure and relative configuration of the chiral centers in the piperidine ring of the alkaloids. ufu.brinia.uyresearchgate.net

Mass Spectrometry (MS) : MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features. amazonaws.cominia.uy

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. amazonaws.cominia.uyhilarispublisher.com

The table below outlines the methodologies used in the isolation and characterization of 6-Isocassine.

| Methodology | Purpose | Application in 6-Isocassine Isolation |

| Acid-Base Extraction | Initial extraction of alkaloids from plant material | Used for extracting alkaloids from Prosopis bark. amazonaws.com |

| Preparative TLC | Purification of compounds from a mixture | Applied to purify alkaloids from Prosopis extracts. researchgate.net |

| HPLC | High-resolution separation and purification | Used to resolve diastereomers like 6-isocassine from Senna spectabilis. ufu.br |

| NMR Spectroscopy | Detailed structural and stereochemical analysis | Employed to determine the relative configuration of 6-isocassine. ufu.brinia.uy |

| Mass Spectrometry | Molecular weight and structural confirmation | Used to characterize the isolated alkaloids. amazonaws.cominia.uy |

| IR Spectroscopy | Functional group identification | Aided in the structural characterization of the alkaloids. amazonaws.cominia.uy |

Biosynthetic Investigations of 6 Isocassine

Proposed Biosynthetic Pathways to Piperidine (B6355638) Alkaloids in Producing Organisms

The biosynthesis of piperidine alkaloids like 6-isocassine is proposed to originate from two main precursors: L-lysine, which forms the piperidine ring, and acetate (B1210297) units, which construct the long aliphatic side chain via the polyketide pathway. austinpublishinggroup.comunesp.br This dual-pathway origin is a hallmark of many complex plant alkaloids. ontosight.ainih.gov

The formation of the core piperidine structure begins with the amino acid L-lysine. researchgate.net The initial step is the decarboxylation of lysine (B10760008), a reaction catalyzed by the enzyme Lysine Decarboxylase (LDC), to produce cadaverine (B124047). austinpublishinggroup.com Following this, a series of reactions, likely involving deamination and oxidation, converts cadaverine into a piperidinium (B107235) cation, which is the cyclic precursor to the piperidine ring. austinpublishinggroup.com

Concurrently, the long alkyl side chain characteristic of cassine-type alkaloids is assembled through the polyketide pathway. plos.orgresearchgate.net This process is initiated by a starter molecule, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA units. researchgate.netnih.gov This chain elongation is catalyzed by a Polyketide Synthase (PKS) enzyme. researchgate.netmdpi.com The resulting poly-β-keto chain is then attached to the piperidine ring and undergoes further modifications, such as reduction and cyclization, to form the final alkaloid structure. While the exact sequence of these condensation and modification steps for 6-isocassine is not fully elucidated, studies on related alkaloids in Cassia and Senna species provide a strong model for this biosynthetic route. researchgate.netunesp.br

| Component | Precursor(s) | Key Intermediate(s) | Biosynthetic Pathway | Reference(s) |

|---|---|---|---|---|

| Piperidine Ring | L-Lysine | Cadaverine, Δ¹-piperideine | Amino Acid Metabolism | austinpublishinggroup.com, researchgate.net |

| Aliphatic Side Chain | Acetyl-CoA (starter), Malonyl-CoA (extender) | Poly-β-keto chain | Polyketide Synthesis | mdpi.com, researchgate.net |

Enzymatic and Genetic Studies Pertaining to 6-Isocassine Biosynthesis

Direct enzymatic and genetic studies focused exclusively on 6-isocassine are limited. However, research into the biosynthesis of other piperidine alkaloids and related secondary metabolites in producing genera like Cassia and Piper offers significant insights into the enzymes and genes likely involved. austinpublishinggroup.complos.orgbiorxiv.org

Enzymatic Findings: The proposed biosynthetic pathway implicates several key enzyme classes. The formation of the piperidine ring from lysine points to the action of L-lysine decarboxylase (LDC) to produce cadaverine, followed by an amine oxidase (CAO) to generate 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine. austinpublishinggroup.comresearchgate.net

The construction of the polyketide side chain is catalyzed by Type III Polyketide Synthases (PKSs) . nih.govmdpi.com These enzymes perform iterative condensations of a starter acyl-CoA with extender units, typically malonyl-CoA. nih.gov Research on Cassia alata has identified promiscuous chalcone (B49325) synthase (CHS)-like enzymes (a type of PKS) that can utilize various starter CoAs, highlighting the versatility of these enzymes in generating diverse polyketide structures. mdpi.com Following the chain assembly, oxidoreductases are believed to be involved in the final tailoring steps, such as the reduction of keto groups on the aliphatic side chain, which are characteristic of 6-isocassine and its isomers. nih.gov

Genetic Findings: To date, no specific genes for 6-isocassine biosynthesis have been isolated and characterized. austinpublishinggroup.com However, transcriptome analyses of related plants have identified candidate genes. In Cassia angustifolia, transcriptome sequencing revealed the presence of coding sequences (CDS) for Polyketide Synthase III and numerous Cytochrome P450 (CYP) enzymes, which are often involved in the oxidation and tailoring of secondary metabolites. plos.org

Similarly, studies in Piper species, which also produce piperidine alkaloids like piperine, have identified genes associated with the "Tropane, piperidine and pyridine (B92270) alkaloid biosynthesis" pathway. biorxiv.orgbiorxiv.org These transcriptomic datasets provide a valuable resource for identifying homologous genes in 6-isocassine-producing organisms through comparative genomics and transcriptomics. The search for these genes is crucial for understanding the precise molecular mechanisms and for the potential biotechnological production of these alkaloids. nih.gov

| Enzyme Class | Proposed Function | Gene Type (from related organisms) | Reference(s) |

|---|---|---|---|

| Lysine Decarboxylase (LDC) | Converts L-lysine to cadaverine | LDC genes | austinpublishinggroup.com, researchgate.net |

| Amine Oxidase (CAO) | Oxidizes cadaverine for cyclization | CAO genes | researchgate.net |

| Polyketide Synthase (PKS) | Synthesizes the aliphatic side chain | Type III PKS genes (e.g., CHS-like, OKS) | plos.org, mdpi.com, nih.gov |

| Oxidoreductase | Tailoring of the side chain (e.g., keto reduction) | Oxidoreductase genes, Cytochrome P450 genes | plos.org, nih.gov |

Chemical Synthesis and Structural Modification Studies of 6 Isocassine and Its Analogues

Total Synthesis Approaches to 6-Isocassine

The asymmetric total synthesis of (+)-iso-6-cassine, an enantiomer of the naturally occurring (-)-iso-6-cassine, represents a significant achievement in the field of alkaloid synthesis. A key strategy successfully employed involves a multi-step sequence that establishes the three stereocenters of the molecule with high precision. researchgate.netnih.gov

One of the initial and critical steps in this synthetic route is the lipase-catalyzed resolution of a racemic alcohol. This enzymatic resolution provides the chiral building blocks necessary for the subsequent stereocontrolled reactions. Following this, an enantioselective Overman rearrangement is utilized to install a key nitrogen-containing functional group with the correct stereochemistry. researchgate.netnih.gov

A pivotal moment in the synthesis is the diastereoselective intramolecular amidomercuration reaction. This step is crucial for the construction of the 2,6-disubstituted piperidine (B6355638) ring, the core structural motif of 6-isocassine. The reaction proceeds with high diastereoselectivity, ensuring the desired relative stereochemistry of the substituents on the piperidine ring. researchgate.netnih.gov Finally, the long alkyl side chain is appended to the piperidine core through a cross-metathesis reaction, a powerful and versatile method for the formation of carbon-carbon double bonds. researchgate.netnih.gov

This synthetic approach highlights a combination of enzymatic resolution, stereoselective rearrangement, and transition metal-catalyzed reactions to achieve the efficient and controlled construction of a complex natural product.

Semi-Synthetic Derivatization Strategies for 6-Isocassine

While the total synthesis of 6-isocassine is a notable accomplishment, the semi-synthetic modification of naturally isolated piperidine alkaloids from Cassia species offers a more direct route to a diverse range of analogues. The natural occurrence of derivatives of spectaline, a closely related alkaloid, provides a blueprint for potential semi-synthetic strategies for 6-isocassine.

Phytochemical investigations of Cassia spectabilis have led to the isolation of several naturally occurring derivatives of spectaline. These include (-)-3-O-acetylspectaline and (+)-3-O-feruloylcassine. nih.govnih.gov The presence of these acylated derivatives in nature suggests that the hydroxyl groups of the piperidine core are amenable to esterification. This opens up possibilities for the semi-synthetic acylation of 6-isocassine at its hydroxyl functionalities to introduce a variety of functional groups. Such modifications could be used to probe the structure-activity relationships of these alkaloids and potentially improve their biological properties.

Further examination of Cassia spectabilis has also revealed other hydroxylated and acetylated piperidine alkaloids, such as (-)-7-hydroxyspectaline and (-)-3-O-acetylspectaline. nih.gov These naturally occurring analogues underscore the potential for regioselective modifications of the 6-isocassine scaffold. Strategies could be developed to selectively protect and deprotect the different hydroxyl groups on the molecule, allowing for the introduction of various substituents at specific positions. This approach would enable a systematic exploration of how different functional groups at various locations on the alkaloid impact its biological activity.

Design and Synthesis of Novel 6-Isocassine Analogues (e.g., Spectamine A, Spectamine B)

The design and synthesis of novel analogues of 6-isocassine, such as spectamine A and spectamine B, are driven by the quest for compounds with improved or novel biological activities. While specific synthetic routes for spectamine A and spectamine B are not extensively detailed in the currently available literature, the general principles of piperidine alkaloid synthesis provide a framework for their potential construction.

The synthesis of such analogues would likely draw upon the methodologies developed for the total synthesis of 6-isocassine and other related piperidine alkaloids. Key synthetic challenges would include the stereocontrolled construction of the polysubstituted piperidine ring and the introduction of the specific side chains that characterize spectamine A and spectamine B.

The structural diversity observed in naturally occurring piperidine alkaloids from Cassia species, which includes variations in the length and functionalization of the alkyl side chain as well as the degree and position of oxidation on the piperidine ring, provides inspiration for the design of new analogues. For instance, the isolation of iso-6-spectaline (B1247992) alongside other related alkaloids from Cassia spectabilis suggests that variations in the stereochemistry and substitution patterns are tolerated within this class of compounds. nih.gov

Future synthetic efforts towards spectamine A, spectamine B, and other novel analogues will likely involve the development of flexible and convergent synthetic strategies that allow for the late-stage introduction of structural diversity. This would enable the efficient generation of a library of related compounds for biological evaluation.

Preclinical Pharmacological and Biological Efficacy Investigations of 6 Isocassine

In Vitro Pharmacological Characterization

Antioxidant Activity in Cellular and Cell-Free Systems

The antioxidant properties of 6-isocassine have been explored in various in vitro systems, demonstrating its potential to counteract oxidative stress. In cell-free assays, 6-isocassine has shown notable antioxidant effects. For instance, it was found to reduce lipid peroxidation induced by malonate and sodium nitroprusside (SNP). researchgate.net Specifically, at concentrations greater than 5 μM, 6-isocassine effectively decreased malonate-induced lipid peroxidation. researchgate.net Its efficacy against SNP-induced lipid peroxidation was determined with an IC50 value of 4.5 μM and a maximum inhibition (Imax) of 44%. researchgate.net Furthermore, in hippocampus homogenates, 6-isocassine at concentrations between 0.5 and 5 μM was able to diminish the production of reactive species induced by sodium azide. researchgate.net

The Cellular Antioxidant Activity (CAA) assay, a method that measures antioxidant effects within a cellular context, provides a more biologically relevant assessment by considering factors like cellular uptake and metabolism. nih.govresearchgate.net This assay typically uses a probe like dichlorofluorescin, which becomes fluorescent upon oxidation, to quantify the ability of a compound to prevent the formation of reactive oxygen species. nih.gov While specific CAA data for 6-isocassine is not detailed in the provided search results, the general methodology is well-established for evaluating phytochemicals. nih.govmdpi.com The antioxidant potential of piperidine-containing compounds, a class to which 6-isocassine belongs, has been recognized as a promising area of research. researchgate.netscispace.com

Table 1: In Vitro Antioxidant Activity of 6-Isocassine

| Assay System | Inducer | Concentration of 6-Isocassine | Observed Effect | Reference |

|---|---|---|---|---|

| Cell-Free | Malonate | > 5 μM | Reduction in Lipid Peroxidation | researchgate.net |

| Cell-Free | Sodium Nitroprusside (SNP) | IC50 = 4.5 μM | 44% Maximum Inhibition of Lipid Peroxidation | researchgate.net |

| Hippocampus Homogenates | Sodium Azide | 0.5 - 5 μM | Reduction in Reactive Species Production | researchgate.net |

Anticonvulsant Activity in In Vitro Models

The investigation of anticonvulsant activity in vitro often involves models that assess a compound's ability to modulate neuronal excitability. While direct in vitro electrophysiological data on 6-isocassine is not extensively detailed, its anticonvulsant properties are often linked to its antioxidant activity. researchgate.netscispace.com The rationale is that oxidative stress is a contributing factor to the pathophysiology of seizures, and by mitigating this, 6-isocassine may exert an anticonvulsant effect. researchgate.net The development of anticonvulsant drugs frequently utilizes in vitro screening methods to identify promising candidates before proceeding to in vivo studies. mdpi.comnih.gov

Anti-Inflammatory Effects in Immunological Cell Lines (e.g., related to derivatives)

While direct studies on the anti-inflammatory effects of 6-isocassine in immunological cell lines are limited in the provided results, research on its derivatives offers valuable insights. For example, spectamine A, a derivative of (+)-6-isocassine, has demonstrated significant anti-inflammatory activity by inhibiting the superoxide (B77818) anion of macrophages. scielo.br This suggests that the core structure of 6-isocassine may contribute to anti-inflammatory properties. The modulation of inflammatory pathways is a key area of investigation for many natural compounds. ejgm.co.ukmdpi.comfrontiersin.orgscielo.br For instance, studies on other plant-derived compounds have shown the ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell lines such as THP-1-derived macrophages. mdpi.com

Another related piperidine (B6355638) alkaloid, (+)-3-O-feruloylcassine, isolated from Senna spectabilis, exhibited moderate anti-inflammatory activity and moderate inhibition of COX-1. scielo.br The investigation of such derivatives highlights the potential of the cassine-type alkaloid scaffold in modulating inflammatory responses. scielo.brscielo.br

Other Identified Biological Activities in Controlled In Vitro Systems

Beyond its antioxidant and potential anti-inflammatory and anticonvulsant activities, the broader class of piperidine alkaloids, to which 6-isocassine belongs, has been associated with a diverse range of biological effects. researchgate.net These include antimicrobial, antifungal, and antitumor activities. researchgate.netscielo.br For example, derivatives of 6-isocassine have been noted for their cytotoxic activity against certain cancer cell lines. scielo.brscielo.br The structural features of these alkaloids, such as the piperidine ring, are considered a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities. researchgate.netscispace.com

In Vivo Efficacy Studies in Non-Human Animal Models

Central Nervous System Modulation (e.g., CNS depressant and anticonvulsant activities in rodents)

In vivo studies in rodent models have provided evidence for the central nervous system (CNS) effects of 6-isocassine and its analogs. Research has indicated that 6-isocassine possesses CNS depressant and anticonvulsant activities. scielo.brunesp.br A related compound, iso-6-spectaline (B1247992), demonstrated significant CNS depressant and anticonvulsant effects in mice. nih.gov Oral administration of iso-6-spectaline led to a notable decrease in motor activity and an increased latency to convulsions induced by pentylenetetrazole. nih.gov

Studies on 6-isocassine itself have shown that it can increase the latency to the onset of seizures in a pilocarpine-induced seizure model in rats. researchgate.net This anticonvulsant effect is thought to be linked to its antioxidant properties, as it was also shown to reduce the levels of reactive species and lipid peroxidation in this model. researchgate.net Notably, animals treated with 6-isocassine alone did not exhibit seizure activity. researchgate.net The anticonvulsant effects of related compounds have been shown to be affected by flumazenil, a benzodiazepine (B76468) receptor antagonist, suggesting a possible interaction with the GABAergic system. nih.govscielo.br

Table 2: In Vivo CNS and Anticonvulsant Activity of 6-Isocassine and Related Compounds

| Compound | Animal Model | Test | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Isocassine | Rat | Pilocarpine-induced seizures | Increased latency to seizure onset | researchgate.net |

| Iso-6-spectaline | Mouse | Open field test | Decreased motor activity | nih.gov |

| Iso-6-spectaline | Mouse | Rota-rod test | Reduced remaining time on the rod | nih.gov |

| Iso-6-spectaline | Mouse | Pentylenetetrazole-induced convulsions | Increased latency to convulsions | nih.gov |

| Iso-6-spectaline | Mouse | Picrotoxin-induced convulsions | Increased latency to convulsions | nih.gov |

Oxidative Stress Modulation and Reactive Species Reduction in Animal Models

Investigations in preclinical animal models have demonstrated the potential of 6-Isocassine to mitigate oxidative stress and reduce the levels of reactive species. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or easily repair the resulting damage. scirp.org

A study utilizing a pilocarpine-induced seizure model in rats reported that pretreatment with iso-6-cassine led to a reduction in the levels of reactive species and lipid peroxidation. researchgate.net This model is known to induce oxidative stress, and the findings suggest that 6-Isocassine possesses antioxidant properties capable of counteracting these effects. researchgate.net The generation of reactive species is a key event in oxidative damage, and its reduction points to the compound's potential to protect against cellular damage.

The table below summarizes the key findings related to the modulation of oxidative stress by 6-Isocassine in an animal model.

| Animal Model | Key Findings | Reference |

| Pilocarpine-induced seizures in rats | Reduced levels of reactive species and lipid peroxidation. | researchgate.net |

These preclinical findings highlight the antioxidant capacity of 6-Isocassine, suggesting a therapeutic potential in conditions where oxidative stress is a significant pathological factor.

Anti-Inflammatory Responses in Preclinical Animal Models

The anti-inflammatory properties of piperidine alkaloids, including compounds structurally related to 6-Isocassine, have been a subject of scientific inquiry. Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. ijpsr.com Preclinical studies often employ various animal models to evaluate the anti-inflammatory potential of new compounds. ijpsr.comslideshare.net

While direct studies on 6-Isocassine's anti-inflammatory effects in animal models are not extensively detailed in the provided search results, the broader class of alkaloids to which it belongs has shown promise. For instance, the alkaloid (-)-cassine has been reported to induce anti-inflammatory and anti-hyperalgesic effects in both acute and chronic inflammatory and neuropathic pain models. researchgate.net This is achieved through mechanisms that include the inhibition of key inflammatory mediators. researchgate.net

Another related compound, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), has demonstrated anti-inflammatory effects by inhibiting the activation of macrophage cells and reducing the upregulation of inflammatory cytokines in vitro. frontiersin.org In vivo, 6-MSITC has been shown to alleviate inflammatory responses in a murine model of inflammatory bowel disease. frontiersin.org

The table below outlines the anti-inflammatory effects observed with related alkaloid compounds in various preclinical models.

| Compound | Animal Model/Study Type | Key Anti-Inflammatory Effects | Reference |

| (-)-Cassine | Acute and chronic inflammatory and neuropathic pain models | Induces anti-inflammatory and anti-hyperalgesic effects. | researchgate.net |

| 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Murine model of inflammatory bowel disease | Alleviated inflammatory responses. | frontiersin.org |

| 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) | In vitro (murine macrophage cells) | Inhibited activation following LPS application. | frontiersin.org |

| 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) | In vitro (human umbilical vein endothelial cells) | Attenuated TNF-induced upregulation of IL-6. | frontiersin.org |

These findings for structurally and functionally related compounds suggest that 6-Isocassine may also possess anti-inflammatory properties, warranting further investigation in specific preclinical models of inflammation.

Molecular Mechanisms of Action of 6 Isocassine

Investigations into Aggregation Behavior and Lipid Interactions

The lipophilic nature of 6-Isocassine, conferred by its long alkyl chain, alongside the hydrophilic piperidine (B6355638) ring, gives it amphipathic characteristics that heavily influence its interaction with itself and with lipid environments, such as cell membranes.

The aggregation behavior of 6-Isocassine has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments and diffusion measurements. researchgate.net These studies reveal how the molecule behaves in solvents of differing polarities, mimicking different biological environments.

In non-polar aprotic solvents like chloroform-d (B32938), 6-Isocassine molecules tend to self-associate. researchgate.net This is evidenced by changes in their rotational and translational dynamics compared to more polar, protic solvents like methanol-d4. researchgate.net NOE experiments, which measure through-space interactions between atoms, show a shift from negative to positive enhancements when moving from chloroform-d to methanol-d4, indicating a change in the molecular tumbling rate consistent with aggregation. researchgate.net

Furthermore, diffusion measurements, which correlate a molecule's size to its diffusion speed, show that 6-Isocassine diffuses significantly slower in chloroform-d than its N-methylated counterpart, despite having nearly identical diffusion coefficients in methanol-d4. researchgate.net This slower movement is indicative of the formation of larger entities. The combined spectroscopic data strongly suggest that 6-Isocassine forms dimeric, head-to-head aggregates in non-polar environments. researchgate.net This aggregation is driven by hydrogen bonding between the piperidine rings of two separate molecules. wikipedia.org

Table 1: Spectroscopic Data on 6-Isocassine Aggregation

| Spectroscopic Technique | Solvent | Observation | Interpretation |

| NOE Spectroscopy | Chloroform-d (non-polar) | Negative NOE enhancements | Slower molecular tumbling, indicative of larger aggregate formation. researchgate.net |

| Methanol-d4 (polar) | Positive NOE enhancements | Faster molecular tumbling, indicative of monomeric or smaller species. researchgate.net | |

| Diffusion Measurements | Chloroform-d (non-polar) | Slower diffusion coefficient compared to N-methyl-6-isocassine. | Formation of larger aggregates (dimers). researchgate.net |

| Methanol-d4 (polar) | Diffusion coefficient similar to N-methyl-6-isocassine. | Compound exists primarily as monomers. researchgate.net |

The observed aggregation behavior of 6-Isocassine in non-polar environments provides a basis for its proposed biological mechanism of action. researchgate.net The head-to-head dimers create a structure where the hydrophilic piperidine "heads" are clustered, and the lipophilic alkyl "tails" are exposed. It has been proposed that these dimeric units could further assemble into larger, ionophore-like aggregates. researchgate.net

An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer. Based on its structural model, 6-Isocassine aggregates could potentially span the width of a hydrophobic cell membrane. researchgate.net In this model, the hydrophilic cores of the assembled aggregates would form a channel or pore. This structure could disrupt the normal barrier function of the cell membrane by allowing unregulated transport of ions, thereby disturbing the crucial ion gradients necessary for cellular function. researchgate.netijrpr.com This disruption of membrane transport is a plausible explanation for some of the broad biological activities observed for this class of alkaloids. ijrpr.com

Identification and Characterization of Biological Targets in Cellular and Molecular Systems

While a single, specific molecular receptor has not been definitively identified for 6-Isocassine, evidence points toward its interaction with the central nervous system, particularly the GABAergic system, and its ability to modulate oxidative stress pathways.

Studies have demonstrated that iso-6-cassine possesses CNS depressant and anticonvulsant properties. oak.go.krunesp.brscielo.br The mechanism underlying these effects is believed to be multifactorial. One key area of investigation is its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmission system in the brain. addictioncenter.comslideshare.net CNS depressants often act by enhancing the effect of the neurotransmitter GABA at GABA-A receptors. slideshare.netnumberanalytics.com Research on a closely related alkaloid, iso-6-spectaline (B1247992), showed that its anticonvulsant effect was counteracted by flumazenil, a specific antagonist of the benzodiazepine (B76468) site on the GABA-A receptor. nih.gov This suggests that these piperidine alkaloids may exert their CNS effects by modulating GABA-A receptor activity, leading to increased inhibition of neuronal firing. nih.gov

In addition to neurotransmitter systems, components of the cellular antioxidant defense system have been identified as targets for iso-6-cassine. In models of pilocarpine-induced seizures, iso-6-cassine demonstrated significant antioxidant activity. researchgate.netscielo.brscielo.br It was shown to reduce levels of reactive species and lipid peroxidation. scielo.brscielo.br Specific molecular targets within this system include antioxidant enzymes whose activity was modulated by the compound.

Table 2: Potential Biological Targets of 6-Isocassine

| System | Potential Target | Observed Effect | Implied Mechanism |

| Central Nervous System | GABA-A Receptor | CNS depression, anticonvulsant activity. oak.go.krnih.gov | Positive allosteric modulation, leading to enhanced inhibitory neurotransmission. slideshare.netnih.gov |

| Antioxidant System | Glutathione (B108866) Peroxidase (GPx) | Protection against pilocarpine-induced inhibition of GPx. scielo.brscielo.br | Maintenance of cellular antioxidant capacity. |

| Glutathione-S-Transferase (GST) | Protection against pilocarpine-induced increases in GST activity. scielo.brscielo.br | Regulation of detoxification pathways. | |

| Catalase (CAT) | Increased catalase activity in the hippocampus of seized rats. scielo.brscielo.br | Enhanced decomposition of hydrogen peroxide. |

Intracellular Signaling Pathway Modulation

The biological activities of 6-Isocassine are a consequence of its ability to modulate specific intracellular signaling pathways. The primary pathways implicated are those related to inhibitory neurotransmission and cellular responses to oxidative stress.

The CNS depressant and anticonvulsant effects strongly suggest a modulation of the GABAergic signaling pathway. nih.govcreative-diagnostics.com GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions to enter the neuron. nih.gov This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission. By acting as a positive modulator of the GABA-A receptor, 6-Isocassine would enhance this inhibitory signal, leading to a general decrease in neuronal excitability, which manifests as sedation and seizure protection. slideshare.netnih.gov

Separately, the anticonvulsant activity of iso-6-cassine has been directly linked to the modulation of pathways involved in oxidative stress. scielo.brscielo.br Seizures are known to induce a state of oxidative stress, characterized by an overproduction of reactive species and subsequent lipid peroxidation, which can cause cellular damage. Iso-6-cassine was shown to directly counter these effects in a pilocarpine-induced seizure model. scielo.brscielo.br It modulated the activity of key antioxidant enzymes, including glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase (CAT). scielo.brscielo.br By bolstering these enzymatic defenses, the compound helps to mitigate the downstream cellular damage caused by seizure-induced oxidative stress, suggesting that its neuroprotective effects are, at least in part, mediated through the antioxidant defense signaling pathway.

Structure Activity Relationship Sar and Pharmacophore Modeling of 6 Isocassine and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the 6-isocassine molecule have centered on the piperidine (B6355638) ring and its long alkyl side chain. These alterations are designed to probe the electronic and steric requirements for biological interaction and to enhance activity or modulate physicochemical properties.

Key modifications include alterations to the piperidine nitrogen, the hydroxyl group, and the length and saturation of the C2' undecyl side chain. One of the most studied modifications is the N-methylation of the piperidine ring, yielding N-methyl-6-isocassine. This seemingly simple addition has a profound impact on the molecule's physicochemical properties and its aggregation behavior, which is thought to be linked to its biological mode of action. researchgate.net Studies on the aggregation of 6-isocassine versus N-methyl-6-isocassine in solvents of varying polarities have shown significant differences. researchgate.net In non-polar environments, 6-isocassine tends to form dimeric, head-to-head aggregates, a behavior not observed to the same extent with its N-methylated counterpart. researchgate.net This suggests that the hydrogen on the piperidine nitrogen is a key participant in intermolecular interactions that may be crucial for biological function. The N-methylation introduces steric hindrance and removes a hydrogen bond donor, thereby altering these interactions. researchgate.netnih.gov

Analogues isolated from related natural sources, such as other Prosopis species, provide further SAR insights. nih.gov Compounds like juliprosopine, which features a more complex bis-piperidine structure connected by a linker, demonstrate that significant variations on the core scaffold are tolerated in nature. researchgate.netscielo.sa.cr The mechanism of action for many piperidine alkaloids is attributed to their amphipathic nature, allowing them to interact with and disrupt cell membranes. mdpi.com

The length and constitution of the alkyl side chain are also critical. While a comprehensive study varying the chain length of 6-isocassine specifically is not widely reported, research on analogous structures like 6-N-acyltriciribines shows a clear dependence of biological activity on the length of an N-acyl chain, with an optimal length identified for anti-HIV-1 activity. nih.gov This principle likely applies to 6-isocassine, where the long undecyl chain is crucial for hydrophobic interactions.

| Compound | Structural Modification from 6-Isocassine | Reported Impact on Biological/Physicochemical Properties | Reference |

|---|---|---|---|

| 6-Isocassine | Parent Compound | Forms head-to-head aggregates in non-polar solvents via intermolecular hydrogen bonding. | researchgate.net |

| N-Methyl-6-Isocassine | Methyl group added to the piperidine nitrogen (N-methylation). | Aggregation behavior is significantly altered; does not form the same dimeric structures as 6-isocassine. The N-methyl group impacts the molecule's conformation. | researchgate.netnih.gov |

| Generic Chain-Modified Analogue | Alteration in the length or saturation of the C11 alkyl side chain. | Activity is expected to be highly dependent on chain length, which governs hydrophobicity and membrane interaction (based on analogous compound series). | nih.gov |

| Generic Hydroxyl-Modified Analogue | Esterification or etherification of the C3 hydroxyl group. | Modification of this hydrogen-bonding group would likely alter target interaction and solubility. | rsc.org |

Identification of Key Pharmacophoric Features Essential for Bioactivity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.netmdpi.com For 6-isocassine and its analogues, the key pharmacophoric features can be deduced from their common structural elements and SAR data.

The essential features are:

A Basic Nitrogen Atom: The piperidine nitrogen is basic and will be protonated at physiological pH, forming a positive ionizable center. This cationic group is often crucial for forming ionic interactions or key hydrogen bonds with biological targets, such as amino acid residues in an enzyme's active site or the phosphate (B84403) head groups of membrane phospholipids. nih.gov

A Hydrogen-Bonding Region: The piperidin-3-ol moiety provides both a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the oxygen atom). The piperidine nitrogen, when unprotonated or protonated, can also act as a hydrogen bond acceptor or donor, respectively. These features allow for specific, directional interactions with a biological receptor. rsc.org

A Large Hydrophobic Moiety: The long C11 alkyl side chain constitutes a significant hydrophobic region. This feature is critical for the compound's amphipathic character and is likely responsible for driving interactions with non-polar pockets in proteins or for insertion into the lipid bilayer of cell membranes. mdpi.comnih.gov

These features collectively define the 6-isocassine pharmacophore: a precisely arranged 3D constellation of a cationic center, hydrogen-bonding groups, and a large hydrophobic tail.

| Pharmacophoric Feature | Structural Correlate in 6-Isocassine | Putative Role in Bioactivity | Reference |

|---|---|---|---|

| Positive Ionizable (PI) / Cationic Center | Piperidine Nitrogen | Forms ionic bonds or charge-assisted hydrogen bonds with the biological target. | nih.gov |

| Hydrogen Bond Donor (HBD) | C3-Hydroxyl Group, N-H Group | Directional interaction with hydrogen bond acceptors on the receptor. | rsc.org |

| Hydrogen Bond Acceptor (HBA) | C3-Hydroxyl Oxygen, Piperidine Nitrogen | Directional interaction with hydrogen bond donors on the receptor. | rsc.org |

| Hydrophobic (H) Feature | C11 Alkyl Side Chain | Engages in van der Waals interactions with non-polar regions of the target; facilitates membrane association. | mdpi.comnih.gov |

Computational Pharmacophore Modeling for Rational Design

Computational pharmacophore modeling uses the identified key features to create a 3D query for the rational design and discovery of new bioactive molecules. researchgate.net This ligand-based drug design approach is particularly valuable when the precise structure of the biological target is unknown. nih.gov

The process begins by generating a pharmacophore hypothesis based on the structure of 6-isocassine and its active analogues. This model would consist of a 3D arrangement of the features identified in section 7.2, with defined distances and angles between them. For instance, a model could specify the distance between the positive ionizable nitrogen, the hydrogen bond donor feature of the hydroxyl group, and the center of the hydrophobic region. nih.gov

Once a robust pharmacophore model is developed and validated, it serves as a powerful tool for several applications in rational drug design:

Virtual Screening: The pharmacophore model can be used as a 3D search query to screen large databases of chemical compounds. science.gov The software identifies molecules from the database that can adopt a low-energy conformation that spatially matches the pharmacophore features. This process rapidly filters millions of compounds to a manageable number of "hits" that are likely to have the desired biological activity.

De Novo Design: The pharmacophore can serve as a template or scaffold for designing entirely new molecules. Computational programs can build new chemical structures piece by piece, ensuring they incorporate the essential pharmacophoric features while possessing novel core structures (scaffold hopping).

Lead Optimization: For existing active analogues, the model helps to understand why certain modifications increase or decrease activity. It can predict which new modifications are most likely to improve binding affinity and guide synthetic chemistry efforts, saving time and resources. wikipedia.org

By translating the SAR into a computational model, researchers can move beyond simple analogues of 6-isocassine to discover structurally diverse compounds that retain the essential features for bioactivity, potentially leading to agents with improved potency and novel properties.

Computational Studies on 6 Isocassine

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely employed in drug discovery to screen for potential drug candidates by predicting how a ligand, such as 6-isocassine, might interact with a protein target. researchgate.netredalyc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net

While derivatives of (+)-6-iso-cassine have been noted for their anti-inflammatory activity through the inhibition of superoxide (B77818) anion in macrophages, specific molecular docking studies detailing the interaction of 6-isocassine with explicit biological targets are not extensively documented in the reviewed literature. scielo.br Such studies would be invaluable in identifying potential protein targets and elucidating the structural basis of its activity.

A crucial aspect of molecular docking is the detailed analysis of the ligand-protein interactions at the binding site. scispace.comnih.gov This involves identifying key amino acid residues that form interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges with the ligand. nih.govebi.ac.uk These interaction profiles are fundamental to understanding the specificity and strength of the binding. scispace.com

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a score or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.govnih.gov Machine learning models and classical scoring functions are often used to improve the accuracy of these predictions. nih.govnih.gov The predicted binding pose reveals the three-dimensional orientation of the ligand within the protein's active site that corresponds to the lowest energy state. frontiersin.org

While the methodology for predicting binding affinities is well-established, specific predicted binding affinity values and detailed binding poses for 6-isocassine with any particular biological target have not been reported in the available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations provide insights into the flexibility of proteins and ligands and the stability of their complexes, which are aspects not fully captured by the more static picture of molecular docking. researchgate.netvolkamerlab.orgglycoforum.gr.jp These simulations track the changes in molecular structure by solving Newton's equations of motion for the system. glycoforum.gr.jp

MD simulations are particularly useful for studying the conformational dynamics of ligand-receptor complexes. researchgate.netgalaxyproject.org By simulating the complex over a period of time (from nanoseconds to microseconds), researchers can observe how the ligand and protein adapt to each other, the stability of the key interactions identified in docking, and any conformational changes that might occur upon binding. volkamerlab.orgnih.gov Analysis of metrics like the root-mean-square deviation (RMSD) can quantify the stability of the complex over the simulation trajectory. galaxyproject.org

Studies on related compounds like N-methyl-6-isocassine have revealed that the piperidine (B6355638) ring exists in a fast conformational equilibrium in solution. researchgate.net This inherent flexibility is a critical factor that would influence its interaction with a biological target. An MD simulation of a 6-isocassine-receptor complex would be essential to understand the dynamic nature of this interaction and the stability of the bound state. However, specific MD simulation studies focused on 6-isocassine bound to a protein target are not found in the reviewed literature.

Quantum Chemical Calculations to Elucidate Electronic Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netchemrxiv.org These calculations can determine various molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. researchgate.netmdpi.com These properties are crucial for understanding a molecule's reactivity and its potential to interact with biological targets. chemrxiv.org

The energy gap between the HOMO and LUMO, for instance, is an indicator of the chemical reactivity of a molecule. researchgate.net A small energy gap suggests that the molecule is more likely to be reactive. researchgate.net While the theoretical basis for these calculations is robust, specific studies reporting the results of quantum chemical calculations for 6-isocassine, such as its HOMO-LUMO gap or electrostatic potential surface, are not available in the public research domain. Such data would provide fundamental insights into its chemical behavior and interaction capabilities.

Advanced Analytical Methodologies for 6 Isocassine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 6-isocassine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's architecture. inia.uyinia.uy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 6-isocassine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts and coupling constants of the protons and carbons within the molecule.

1D and 2D NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the relative stereochemistry of the chiral centers in the piperidine (B6355638) ring. inia.uyinia.uy By observing the spatial proximity of protons, NOESY experiments can reveal which substituents are on the same side of the ring (axial or equatorial). columbia.eduuchicago.edu For instance, correlations between specific protons can indicate their relative orientations, which is vital for distinguishing between different isomers. ucsb.edu The choice between 1D and 2D NOESY depends on the complexity of the spectral region of interest, with 2D NOESY offering better clarity and sensitivity for complex spectra. uchicago.eduucsb.edu

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in 6-isocassine. libretexts.orgstudymind.co.uk The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays peaks corresponding to specific bond types. bruker.comspecac.com For 6-isocassine, characteristic absorption bands would be expected for O-H (hydroxyl), N-H (secondary amine), and C-H (alkane) stretching and bending vibrations, confirming the presence of these functional groups. inia.uylibretexts.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of 6-isocassine. libretexts.orgthermofisher.com This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). spectroscopyonline.com The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. Fragmentation patterns, which show the masses of smaller charged fragments of the original molecule, can provide further structural information. etamu.edu

Table 1: Spectroscopic Data for 6-Isocassine

| Technique | Type of Information Obtained | Relevance to 6-Isocassine |

|---|---|---|

| NMR Spectroscopy | ||

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbons. | Determines the number and types of protons and carbons, and their connectivity. |

| 2D NOESY | Reveals through-space interactions between protons. | Elucidates the relative stereochemistry of the piperidine ring. inia.uyinia.uy |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. libretexts.orgstudymind.co.uk | Confirms the presence of hydroxyl, amine, and alkyl groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. libretexts.org | Confirms the molecular formula and provides structural clues. spectroscopyonline.com |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of 6-isocassine from complex mixtures, such as plant extracts. ul.ptbioanalysis-zone.com These methods separate components based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 6-isocassine. shimadzu.comwikipedia.orghilarispublisher.com It employs a liquid mobile phase and a solid stationary phase packed in a column. openaccessjournals.comadvancechemjournal.com By selecting appropriate column chemistry (e.g., reversed-phase, normal-phase, or hydrophilic interaction) and mobile phase composition, a high degree of separation can be achieved. wikipedia.orghilarispublisher.com HPLC can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area). shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.orgtechnologynetworks.com For a compound like 6-isocassine, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nist.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. etamu.edunist.gov This method is highly sensitive and specific, making it suitable for trace-level analysis and confirmation of the compound's identity. libretexts.orgwikipedia.org

Table 2: Chromatographic Methods for 6-Isocassine Analysis

| Technique | Principle | Application for 6-Isocassine |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com | Isolation, purification, and quantification from natural extracts or synthetic reaction mixtures. openaccessjournals.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. thermofisher.comwikipedia.org | Identification and quantification, potentially after derivatization to increase volatility. nist.gov |

X-ray Crystallography for Absolute Configuration Determination

While NMR, particularly NOESY, can establish the relative stereochemistry of 6-isocassine, determining its absolute configuration requires a method that can distinguish between enantiomers. libretexts.org X-ray crystallography is the definitive technique for this purpose. researchgate.netnih.gov

This method involves irradiating a single crystal of the compound with X-rays. researchgate.net The resulting diffraction pattern is dependent on the three-dimensional arrangement of atoms in the crystal lattice. chem-soc.si By analyzing this pattern, the precise spatial coordinates of each atom can be determined, providing an unambiguous assignment of the absolute configuration (R or S) at each chiral center. mit.edu A key requirement for this technique is the ability to grow high-quality single crystals of the compound or a suitable derivative. researchgate.net

Future Research Directions and Translational Perspectives for 6 Isocassine

Exploration of Novel Biological Targets and Therapeutic Applications

Initial studies on 6-isocassine and related piperidine (B6355638) alkaloids have hinted at their potential biological activities, including antioxidant effects. iosrjournals.org However, a comprehensive understanding of its molecular interactions and therapeutic possibilities remains largely unexplored. Future research should prioritize the identification and validation of novel biological targets to unlock its full therapeutic potential.

A proposed area of investigation is its effect on inflammatory pathways. Many natural products exert anti-inflammatory effects by modulating key signaling molecules such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2). nih.govmdpi.com A systematic evaluation of 6-isocassine's impact on these inflammatory mediators could reveal applications in autoimmune diseases or cancer. mdpi.com Furthermore, given the structural similarities to other bioactive alkaloids, its potential as an antimicrobial or neuroactive agent warrants investigation. acs.orgnih.gov Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to directly identify protein binding partners.

The aggregation behavior of 6-isocassine, particularly its formation of dimeric structures in non-polar environments, suggests a mode of action that could involve membrane interaction or the modulation of protein-protein interactions. nih.gov This unique characteristic could be exploited for applications targeting membrane-bound proteins or disrupting pathological protein aggregates. Further investigation into this self-assembly process in biologically relevant conditions is crucial.

| Potential Therapeutic Area | Possible Biological Targets | Rationale |

| Inflammation | COX-2, iNOS, Pro-inflammatory Cytokines (IL-6, TNF-α) | Many alkaloids demonstrate anti-inflammatory properties by modulating these pathways. nih.govmdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes/Proteins | Related piperidine alkaloids have shown anti-infective properties. acs.org |

| Neurological Disorders | Neurotransmitter Receptors, Ion Channels | The piperidine core is a common motif in neuroactive compounds. nih.govresearchgate.net |

| Cancer | Kinases, Cell Cycle Regulators | Flavonoid piperidine alkaloids have shown anticancer activity. nih.govnih.gov |

Development of Advanced Synthetic Methodologies for Scalable Production and Derivatization

To facilitate extensive biological evaluation and future clinical development, robust and scalable synthetic routes to 6-isocassine are essential. While it can be isolated from natural sources, reliance on extraction is often not sustainable for large-scale supply. nih.gov Modern synthetic organic chemistry offers a plethora of methods for the construction of the piperidine ring system, which forms the core of 6-isocassine. mdpi.comoup.comresearchgate.net

Future efforts should focus on developing a highly efficient and stereoselective total synthesis. Strategies such as intramolecular cyclization, ring-closing metathesis, and asymmetric synthesis could be employed to achieve this. researchgate.netmdpi.com The development of a scalable synthesis would not only provide access to significant quantities of 6-isocassine but also open avenues for the creation of a diverse library of analogues through derivatization. rsc.org

Derivatization of the 6-isocassine scaffold is a critical step in optimizing its biological activity and pharmacokinetic properties. Key sites for modification include the nitrogen atom of the piperidine ring and the hydroxyl group. For instance, N-methylation has been shown to alter the aggregation behavior of 6-isocassine, which could translate to modified biological effects. nih.gov The synthesis of a variety of esters, ethers, and amides from the parent compound will allow for a systematic exploration of structure-activity relationships (SAR). nih.gov This approach could lead to the identification of derivatives with enhanced potency, selectivity, and drug-like properties.

| Synthetic Strategy | Advantages | Key Reactions |

| Asymmetric Synthesis | Access to specific stereoisomers, potentially enhancing biological activity. | Chiral auxiliaries, asymmetric catalysis. mdpi.com |

| Ring-Closing Metathesis | Efficient formation of the piperidine ring. | Grubbs or Schrock catalysts. researchgate.net |

| Intramolecular Cyclization | Convergent approach to the core structure. | Michael addition, reductive amination. oup.com |

| Biocatalysis | Environmentally friendly and highly selective transformations. | Enzyme-mediated reactions. |

Integration of Multi-Omics Technologies in Comprehensive Mechanistic Studies

To gain a holistic understanding of the biological effects of 6-isocassine, the integration of various "omics" technologies is indispensable. frontlinegenomics.comislets.canih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the cellular response to the compound, moving beyond a single-target perspective. frontiersin.orgbiotechdelft.com

For instance, treating a relevant cell line (e.g., an immune cell line for inflammation studies) with 6-isocassine and subsequently performing RNA-sequencing (transcriptomics) would reveal global changes in gene expression. frontiersin.org This could highlight entire pathways that are modulated by the compound. Complementary proteomic analysis would confirm whether these transcriptional changes translate to the protein level. nih.gov Furthermore, metabolomics could identify alterations in cellular metabolism, providing further insight into the compound's mechanism of action. biotechdelft.com

The data generated from these different omics layers can be integrated using bioinformatics tools to construct a comprehensive network of the molecular interactions affected by 6-isocassine. frontlinegenomics.com This systems-level understanding is crucial for identifying robust biomarkers of drug response and for predicting potential off-target effects. Such a deep mechanistic insight is invaluable for the rational design of second-generation derivatives and for guiding future translational and clinical studies.

| Omics Technology | Information Gained | Potential Application for 6-Isocassine |

| Transcriptomics (RNA-Seq) | Global gene expression changes. | Identify signaling pathways modulated by the compound. frontiersin.org |

| Proteomics | Changes in protein abundance and post-translational modifications. | Validate gene expression data and identify direct protein targets. nih.gov |

| Metabolomics | Alterations in small molecule metabolite profiles. | Uncover effects on cellular metabolism and energy production. biotechdelft.com |

| Genomics | Genetic variations influencing response. | Identify patient populations most likely to benefit from therapy. islets.ca |

Q & A

Q. What methodologies enable the study of 6-Isocassine’s interactions with other bioactive compounds?

- Methodological Answer : Use isobologram analysis or Chou-Talalay synergy models to evaluate additive, synergistic, or antagonistic effects. Pair 6-Isocassine with compounds sharing overlapping metabolic pathways (e.g., CYP450 inhibitors). Include mechanistic studies (e.g., competitive binding assays) to clarify interaction modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.